molecular formula C12H18O B13757341 5,9-Dimethyldeca-2,4,8-trienal CAS No. 6048-88-0

5,9-Dimethyldeca-2,4,8-trienal

Cat. No.: B13757341
CAS No.: 6048-88-0
M. Wt: 178.27 g/mol
InChI Key: BSKPLLBQVGLMGO-OVWGVEBBSA-N
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Description

5,9-Dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C12H18O. It is characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyldeca-2,4,8-trienal typically involves the use of citral as a starting material. The process includes several steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common conditions include controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,9-Dimethyldeca-2,4,8-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,9-Dimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The conjugated double bonds also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes three conjugated double bonds and an aldehyde group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

6048-88-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2E,4Z)-5,9-dimethyldeca-2,4,8-trienal

InChI

InChI=1S/C12H18O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7-8,10H,6,9H2,1-3H3/b5-4+,12-8-

InChI Key

BSKPLLBQVGLMGO-OVWGVEBBSA-N

Isomeric SMILES

CC(=CCC/C(=C\C=C\C=O)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC=O)C)C

Origin of Product

United States

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